N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.: 476486-16-5
Cat. No.: VC16160754
Molecular Formula: C25H23N3O2S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476486-16-5 |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H23N3O2S/c1-3-18-8-4-6-10-21(18)26-23(29)16-31-25-27-22-11-7-5-9-20(22)24(30)28(25)19-14-12-17(2)13-15-19/h4-15H,3,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | WOEMVFJHQQTOBV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Introduction
N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the quinazolinone family. Its molecular structure features a quinazoline core linked to a sulfanyl group and an acetamide functional group. The compound's molecular formula is C25H23N3O2S, with a molecular weight of approximately 429.5 g/mol .
Molecular Formula and Weight
Structural Features
The compound includes a quinazoline ring system, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of a sulfanyl group and an acetamide moiety contributes to its chemical reactivity and potential biological properties.
Synonyms and Identifiers
Synthesis and Chemical Reactions
The synthesis of N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves several key steps, including the formation of the quinazoline core and the introduction of the sulfanyl and acetamide groups. Each step must be optimized for yield and purity to obtain the desired compound effectively.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for predicting its therapeutic efficacy and safety profiles. Preliminary research suggests potential interactions with specific enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Chlorophenyl substituent | Anticancer activity |
| 2-{[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | Fluorophenyl substituent | Antiviral activity |
| 2-{[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(benzyl)acetamide | Methoxy group instead of ethoxy | Antimicrobial properties |
The uniqueness of N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural motifs that confer distinct chemical reactivity and biological properties compared to these similar compounds.
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